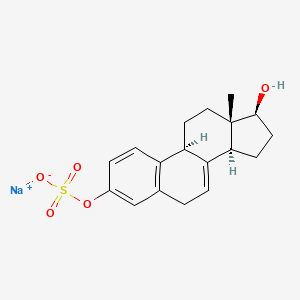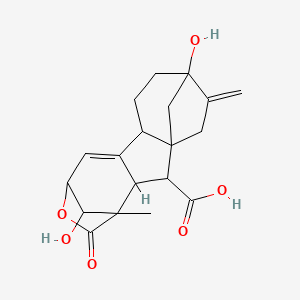![molecular formula C8[13C]6H10Cl2NNaO2 B602460 Diclofenac-13C6 sodium salt CAS No. 1261393-73-0](/img/no-structure.png)
Diclofenac-13C6 sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diclofenac-13C6 sodium salt is the labelled analogue of Diclofenac . It is a non-selective COX inhibitor with IC50 of 0.5 μg/ml for both COX-1 and -2 in intact cells . The empirical formula is 13C6C8H10Cl2NNaO2 · 4.5H2O . It has a molecular weight of 405.16 .
Molecular Structure Analysis
The molecular structure of Diclofenac-13C6 sodium salt is similar to that of Diclofenac, with the only difference being the presence of six 13C isotopes in the phenyl ring .Physical And Chemical Properties Analysis
Diclofenac-13C6 sodium salt is an analytical standard . It is suitable for HPLC and gas chromatography (GC) . The product has a limited shelf life, with the expiry date mentioned on the label .Scientific Research Applications
Solid-State Dehydration Mechanism Research
Diclofenac Sodium Salt Hydrates have been used in the study of solid-state dehydration mechanisms . The research focused on the crystal structure of the anhydrous form of diclofenac sodium (DIC-Na) and the structural relationship among the anhydrate and hydrated forms . This study contributes to understanding the mechanism underlying these dehydration/hydration phenomena and the physicochemical properties of pharmaceutical crystals .
Photocatalytic Degradation Studies
Diclofenac sodium salt has been used in photocatalytic degradation studies . The
Safety And Hazards
Diclofenac-13C6 sodium salt is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 2 . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It can cause damage to organs (cardiovascular system, gastrointestinal tract, liver, renal system) through prolonged or repeated exposure .
Future Directions
Diclofenac is widely used in the treatment and management of acute and chronic pain associated with inflammatory conditions, especially those involving the musculoskeletal system . The future directions of Diclofenac-13C6 sodium salt could involve its use in research to better understand the pharmacokinetics and metabolism of Diclofenac .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Diclofenac-13C6 sodium salt involves the introduction of 13C6 isotopes into the diclofenac molecule through a series of reactions.", "Starting Materials": [ "Diclofenac sodium", "13C6-labeled acetic anhydride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "1. Diclofenac sodium is dissolved in methanol to form a solution.", "2. 13C6-labeled acetic anhydride is added to the solution and the mixture is stirred for several hours.", "3. Sodium hydroxide is added to the mixture to neutralize the solution.", "4. The mixture is then filtered to remove any solids.", "5. Water is added to the filtrate to precipitate the diclofenac-13C6 sodium salt.", "6. The precipitate is collected by filtration and dried to obtain the final product." ] } | |
CAS RN |
1261393-73-0 |
Product Name |
Diclofenac-13C6 sodium salt |
Molecular Formula |
C8[13C]6H10Cl2NNaO2 |
Molecular Weight |
324.09 |
Purity |
95% by HPLC; 98% atom 13C |
Related CAS |
15307-86-5 (unlabelled) |
synonyms |
[2-(2,6-Dichlorophenylamino)-phenyl-13C ] acetic acid sodium salt |
tag |
Diclofenac |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












